molecular formula C13H17N3O3 B1397926 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane CAS No. 892491-96-2

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane

Cat. No. B1397926
M. Wt: 263.29 g/mol
InChI Key: RXNBFXGPYBPOCL-UHFFFAOYSA-N
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Description

“1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane” is a chemical compound with the empirical formula C12H15N3O3 . It has a molecular weight of 249.27 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The “1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane” molecule contains a total of 34 bonds. There are 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

“1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane” is a solid compound . Its SMILES string is CC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

Synthetic Precursors for Functionalized Pyrroles

Doubly activated cyclopropanes, including compounds related to 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These precursors facilitate the preparation of densely functionalized pyrroles, highlighting their utility in synthetic chemistry for constructing complex molecular architectures (Wurz & Charette, 2005).

Grafting on Carbon and Metallic Surfaces

The grafting of nitrophenyl groups, akin to the functional group in 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane, on carbon or metallic surfaces without electrochemical induction illustrates the compound's relevance in materials science. This process enables the spontaneous formation of multilayer coatings, applicable in surface modification and sensor development (Adenier et al., 2005).

Biological Activities

DNA-Binding Studies and Biological Activities

Nitrosubstituted acyl thioureas, sharing structural motifs with 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane, demonstrate significant DNA-binding capabilities, hinting at potential anticancer activities. These compounds exhibit antioxidant, cytotoxic, antibacterial, and antifungal properties, underscoring their therapeutic potential in pharmacology (Tahir et al., 2015).

properties

IUPAC Name

1-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNBFXGPYBPOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane

Synthesis routes and methods

Procedure details

N-Acetylhomopiperazine (7.2 mL, 54.6 mmol) and DIPEA (12.3 mL, 74.4 mmol) were added to a stirred solution of 4-fluoronitrobenzene (7.0 g, 49.6 mmol) acetonitrile (100 mL) and the mixture was heated to 80° C. under nitrogen with stirring for 16 h. Volatile material was removed by evaporation and the residue was dissolved in EtOAc (150 mL) and water (150 mL) was added. The organic layer was separated and the aqueous layer was extracted again with EtOAc (2×150 mL). The organic layers were combined and dried, concentrated by evaporation then the residue was triturated with isohexane to give the title compound (5.6 g, 53%) as a solid; 1H NMR δ 8.01 (2H, qd), 6.92-6.82 (2H, m), 3.80 (1H, t), 3.70-3.56 (5H, m), 3.35 (2H, dt), 1.97-1.71 (5H, m); MS m/e MH+: 264.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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